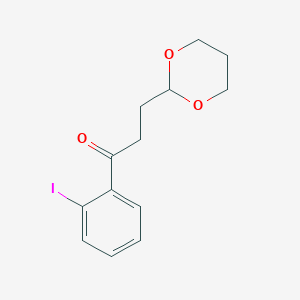

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSGHDZGOKQSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645900 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-46-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of this compound, a valuable building block in organic synthesis. The described methodology is grounded in established chemical principles and offers a logical, step-by-step approach suitable for researchers and professionals in drug development and chemical sciences. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction and Strategic Overview

This compound is a multifunctional molecule featuring a halogenated aromatic ring, a ketone, and a protected aldehyde in the form of a cyclic acetal. The aryl iodide moiety serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents.[1] The propiophenone backbone is a common structural motif in biologically active compounds. The 1,3-dioxane protecting group masks a reactive β-ketoaldehyde functionality, preventing unwanted side reactions during the modification of other parts of the molecule.[1][2] This strategic protection is crucial in multi-step syntheses.[3][4]

The synthetic strategy detailed herein begins with the commercially available 2-iodoaniline and proceeds through the formation of the key intermediate, 2'-iodoacetophenone. The propiophenone side chain is then constructed, followed by the protection of the terminal aldehyde as a 1,3-dioxane. This approach ensures high regioselectivity and provides a reliable pathway to the target compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Synthesis of Key Intermediate: 2'-Iodoacetophenone

A reliable method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-aminostyrene followed by an in-situ reaction with acetaldehyde. A more direct and commonly used laboratory-scale synthesis involves the diazotization of 2-acetylaniline.[5]

Experimental Protocol: Synthesis of 2'-Iodoacetophenone from 2-Acetylaniline[5]

-

Dissolution: In a 500 mL round-bottom flask, dissolve p-toluenesulfonic acid (22.80 g, 120 mmol) in acetonitrile (160 mL).

-

Amine Salt Formation: Add 2-acetylaniline (40 mmol) to the solution. Stir the resulting suspension.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Diazotization and Iodination: Sequentially add a solution of sodium nitrite (5.52 g, 80 mmol) in water (12 mL) and a solution of potassium iodide (16.6 g, 100 mmol) in water (12 mL).

-

Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir until all the amine is consumed (monitored by TLC).

-

Work-up:

-

Add water (700 mL) to the reaction mixture.

-

Neutralize with 1M sodium bicarbonate solution until the pH is 9-10.

-

Add 2M sodium thiosulfate solution (80 mL) to quench any remaining iodine.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and purify by column chromatography (hexanes:ethyl acetate, 9:1 v/v) to yield 2'-iodoacetophenone as a yellow oil.

-

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |

| 2-Acetylaniline | 135.17 | 40 | 94 |

| Product | 246.05 | ~37.6 |

Elaboration of the Propiophenone Side Chain

With 2'-iodoacetophenone in hand, the next phase is the construction of the three-carbon propiophenone side chain. A plausible approach involves a Grignard reaction with a protected propanal equivalent, followed by deprotection and oxidation.

Step 3.1: Protection of Propanal

To prevent self-condensation and other side reactions, propanal is first protected as a 1,3-dioxane. This cyclic acetal is stable under the basic conditions of a Grignard reaction.[6][7]

Experimental Protocol: Synthesis of 2-Ethyl-1,3-dioxane [6]

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine propanal (1 equiv.), 1,3-propanediol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction: Reflux the mixture, azeotropically removing water as it forms.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and distill to obtain pure 2-ethyl-1,3-dioxane.

Step 3.2: Grignard Reaction for Carbon-Carbon Bond Formation

The aryl iodide of 2'-iodoacetophenone can be converted to a Grignard reagent, which then reacts with the protected propanal. However, a more controlled approach is to use an organolithium reagent formed via lithium-halogen exchange, which then adds to an appropriate electrophile. A more straightforward approach is the reaction of 2-iodophenyllithium (generated from 1,2-diiodobenzene) with a suitable propanoyl electrophile. For the purpose of this guide, we will outline a Grignard reaction with an alternative electrophile to construct the propiophenone backbone, as direct acylation with a Grignard reagent can be complex.

A more reliable method involves the reaction of 2-iodobenzaldehyde with a suitable organometallic reagent, followed by oxidation.

Alternative Route: Starting from 2-Iodobenzaldehyde

This route offers a more controlled construction of the propiophenone side chain.

Caption: Alternative synthetic route starting from 2-iodobenzaldehyde.

Step 3.2.1: Grignard Addition to 2-Iodobenzaldehyde [8]

-

Grignard Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Addition: Add a solution of 2-iodobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting 1-(2-iodophenyl)propan-1-ol by column chromatography.

Step 3.2.2: Oxidation to 2'-Iodopropiophenone

The secondary alcohol is oxidized to the corresponding ketone.

-

Oxidation: To a solution of 1-(2-iodophenyl)propan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete.

-

Work-up: Filter the mixture through a pad of silica gel, washing with dichloromethane.

-

Purification: Concentrate the filtrate to yield 2'-iodopropiophenone.

Step 3.2.3: α-Bromination of 2'-Iodopropiophenone

-

Bromination: Dissolve 2'-iodopropiophenone in a suitable solvent (e.g., chloroform or acetic acid) and add elemental bromine dropwise at room temperature.

-

Work-up: After the reaction is complete, remove the solvent and excess bromine under reduced pressure to obtain 3-bromo-2'-iodopropiophenone.

Step 3.2.4: Synthesis of this compound

The final step involves the reaction of the α-bromo ketone with 1,3-propanediol to form the desired product. This reaction proceeds via an initial substitution followed by intramolecular cyclization and acetal formation. A more direct approach is the reaction of the bromo-ketone with a pre-formed lithiated 1,3-dioxane. However, a simpler, albeit potentially lower-yielding, method is a direct reaction.

A more plausible final step is the protection of a β-ketoaldehyde precursor. Let's reconsider the main synthetic pathway.

Revised Main Pathway: From 2'-Iodoacetophenone

-

Mannich Reaction: React 2'-iodoacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form the Mannich base.

-

Elimination: Treat the Mannich base with a base to induce elimination, yielding 1-(2-iodophenyl)prop-2-en-1-one.

-

Michael Addition of a Protected Aldehyde Equivalent: A more advanced and direct approach would involve the conjugate addition of a protected formaldehyde equivalent to the enone.

Given the complexity of these routes, a more straightforward, albeit less elegant, approach is often preferred in a laboratory setting. Let's return to the most plausible and well-documented sequence of reactions.

A Practical Synthetic Approach

A robust synthesis can be envisioned through the acylation of a suitable aromatic precursor with a protected propionyl chloride.

Step 4.1: Preparation of 3-(1,3-Dioxan-2-yl)propanoic Acid

-

React malonic acid with 1,3-propanediol to form the cyclic acetal of the carboxylic acid.

-

Alternatively, protect 3-oxopropanoic acid (malonic semialdehyde) with 1,3-propanediol.

Step 4.2: Conversion to the Acyl Chloride

Treat 3-(1,3-dioxan-2-yl)propanoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Step 4.3: Friedel-Crafts Acylation[9][10][11][12]

-

Reaction Setup: In a flask cooled to 0 °C, add iodobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.

-

Acylation: Add the 3-(1,3-dioxan-2-yl)propionyl chloride dropwise to the stirred mixture.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion.

-

Work-up: Quench the reaction by pouring it over ice and hydrochloric acid. Extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield this compound. Note that Friedel-Crafts acylation of iodobenzene will likely yield a mixture of ortho and para isomers, requiring careful purification.[9]

Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation approach.

Conclusion

The is a multi-step process that requires careful planning and execution. The Friedel-Crafts acylation approach, while potentially suffering from regioselectivity issues, offers a direct method for constructing the target molecule. Alternative routes starting from 2-iodoaniline or 2-iodobenzaldehyde provide more control but involve more steps. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The information provided in this guide, grounded in established chemical literature, offers a solid foundation for the successful synthesis of this versatile chemical building block.

References

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

-

Cregge, R. J. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

LookChem. (n.d.). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. Retrieved from [Link]

-

Pearson. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Pearson. (n.d.). Acetal Protecting Group Explained. Retrieved from [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. scribd.com [scribd.com]

- 5. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: A Versatile Building Block for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical architectures. 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone, bearing the CAS number 898785-46-1, emerges as a molecule of significant interest for researchers and drug development professionals. Its structure, a propiophenone backbone featuring an ortho-iodinated phenyl ring and a protected β-aldehyde in the form of a 1,3-dioxane ring, offers a unique convergence of functionalities. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, with a focus on the underlying chemical principles that govern its reactivity and utility.

Molecular Structure and Physicochemical Properties

The key to understanding the synthetic potential of this compound lies in a thorough analysis of its structural components and their interplay.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898785-46-1 | Vendor Data |

| Molecular Formula | C₁₃H₁₅IO₃ | Vendor Data |

| Molecular Weight | 346.16 g/mol | Vendor Data |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

The ortho-iodine atom is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The propiophenone core provides a robust carbon skeleton, and the 1,3-dioxane moiety serves as a stable protecting group for a latent aldehyde functionality, which can be unveiled under acidic conditions for further transformations.

Proposed Synthesis Pathway

// Nodes start [label="1. 3-(1,3-Dioxan-2-yl)propanoic acid"]; reagent1 [label="SOCl₂ or (COCl)₂"]; intermediate [label="2. 3-(1,3-Dioxan-2-yl)propanoyl chloride", fillcolor="#34A853"]; iodobenzene [label="Iodobenzene"]; lewis_acid [label="AlCl₃ (Lewis Acid)"]; product [label="3. This compound", fillcolor="#EA4335"]; workup [label="Aqueous Workup"];

// Edges start -> reagent1 [style=invis]; reagent1 -> intermediate [label=" Acyl Chloride Formation "]; intermediate -> lewis_acid [label=" Friedel-Crafts Acylation "]; iodobenzene -> lewis_acid [style=invis]; lewis_acid -> product; product -> workup; } केंद Figure 2: Proposed synthetic workflow via Friedel-Crafts acylation.

Experimental Protocol: A Hypothetical Approach

-

Acyl Chloride Formation: To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(1,3-dioxan-2-yl)propanoyl chloride, which is used in the next step without further purification.

-

Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM, a solution of iodobenzene (2.0 eq) is added. The crude 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Workup and Purification: The reaction mixture is carefully poured onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be predicted:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (4H, multiplet), Acetal proton (1H, triplet), Propiophenone methylene protons (4H, multiplets), Dioxane methylene protons (6H, multiplets). |

| ¹³C NMR | Carbonyl carbon (~200 ppm), Aromatic carbons (signals in the 125-140 ppm range, with the carbon bearing the iodine showing a characteristic lower intensity signal), Acetal carbon (~100 ppm), Aliphatic carbons (multiple signals in the 20-70 ppm range). |

| IR (Infrared) | Strong C=O stretch (aromatic ketone, ~1685 cm⁻¹), C-O stretches (acetal, ~1100-1200 cm⁻¹), Aromatic C-H and C=C stretches.[1][2][3][4][5] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 346. Key fragments corresponding to the loss of the dioxane-containing side chain and the benzoyl cation.[6][7] |

Reactivity and Applications in Synthesis

The true value of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-iodide is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.

// Central Node start [label="this compound", fillcolor="#EA4335"];

// Reaction Nodes suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#4285F4"]; heck [label="Heck Reaction\n(Alkene)", fillcolor="#34A853"]; sonogashira [label="Sonogashira Coupling\n(Alkyne)", fillcolor="#FBBC05"]; buchwald [label="Buchwald-Hartwig\nAmination (R₂NH)", fillcolor="#5F6368"];

// Product Nodes prod_suzuki [label="Biaryl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_heck [label="Styrenyl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_sonogashira [label="Alkynyl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_buchwald [label="Amino Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> suzuki; start -> heck; start -> sonogashira; start -> buchwald;

suzuki -> prod_suzuki; heck -> prod_heck; sonogashira -> prod_sonogashira; buchwald -> prod_buchwald; } केंद Figure 3: Potential cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the synthesis of complex biaryl systems.

-

Heck Reaction: Coupling with alkenes leads to the formation of substituted styrenyl derivatives.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkynyl structures, which are valuable precursors for various heterocyclic systems.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines, leading to the synthesis of ortho-amino-substituted propiophenones.[9]

Deprotection and Further Functionalization

The 1,3-dioxane group is a robust protecting group that can be selectively removed under acidic conditions to reveal a β-aldehyde. This newly unmasked aldehyde can then participate in a wide range of subsequent reactions, such as:

-

Wittig olefination

-

Reductive amination

-

Aldol condensation

-

Grignard reactions

This dual reactivity, combining cross-coupling at the aryl iodide and transformations at the deprotected aldehyde, makes this compound a powerful tool for building molecular complexity in a controlled and stepwise manner.

Potential Applications in Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in many biologically active compounds. The propiophenone core is found in various pharmaceuticals, and the ability to introduce diverse substituents at the ortho position of the phenyl ring through cross-coupling reactions opens avenues for the synthesis of novel analogs of known drugs and the exploration of new chemical space for drug discovery. For instance, ortho-functionalized aromatic ketones are key intermediates in the synthesis of certain kinase inhibitors and other targeted therapeutics.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Conclusion

This compound is a strategically designed synthetic building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its unique combination of a reactive aryl iodide, a stable protecting group, and a versatile propiophenone core allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted characterization data, and a discussion of its potential applications. As researchers continue to seek efficient pathways to complex molecules, the utility of such well-designed building blocks will undoubtedly continue to grow.

References

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone.

- Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone.

- ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals.

- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Illinois State University. (2015). Infrared Spectroscopy.

- Breaking Bad Forum. (2023, September 12). 2-Iodo-4'-methylpropiophenone synthesis from 4'-methylpropiophenone [Video]. YouTube.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.

- Wikipedia. (n.d.). Heck reaction.

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The synthesis of this information is grounded in established spectroscopic principles and comparative data from related chemical structures.

Introduction

This compound (CAS No. 898785-46-1) is a multifaceted organic compound with a molecular formula of C₁₃H₁₅IO₃ and a molecular weight of 346.16 g/mol .[1] Its structure, featuring a propiophenone backbone, an ortho-iodinated aromatic ring, and a 1,3-dioxane protecting group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in complex chemical reactions. This guide will provide a predictive analysis of its spectral data, supported by established methodologies and data from analogous compounds.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound are key to interpreting its spectroscopic data. The propiophenone core gives rise to characteristic signals for the carbonyl group and the adjacent methylene protons. The ortho-iodinated phenyl ring will exhibit a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum. The 1,3-dioxane ring, a cyclic acetal, has its own set of characteristic proton and carbon signals.

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required for good signal-to-noise.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (aryl ketone) stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| 1200-1000 | Strong | C-O (acetal) stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Rationale: The most prominent peak is expected to be the carbonyl stretch of the aryl ketone at approximately 1680 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. A strong, broad band in the 1200-1000 cm⁻¹ region is indicative of the C-O stretching of the dioxane acetal. [2]The ortho-disubstitution on the aromatic ring should give rise to a strong C-H bending vibration around 750 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for this class of compounds.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 346 | [M]⁺ (Molecular Ion) |

| 259 | [M - C₃H₇O₂]⁺ |

| 219 | [M - I]⁺ |

| 185 | [I-C₆H₄-C=O]⁺ |

| 127 | [I]⁺ |

| 87 | [C₃H₇O₂]⁺ (Dioxane fragment) |

Rationale: The molecular ion peak [M]⁺ is expected at m/z 346. A prominent fragment will likely result from the loss of the iodine atom, giving a peak at m/z 219. Another significant fragmentation pathway would involve the cleavage of the dioxane ring, leading to a fragment at m/z 259. The base peak could correspond to the iodobenzoyl cation at m/z 185 or the dioxane fragment at m/z 87. The presence of iodine will also result in a characteristic isotopic pattern.

Logical Framework: Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in synthetic chemistry and drug development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently identify and utilize this versatile chemical building block.

References

-

PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. [Link]

-

Advanced Organic Chemistry. Infrared spectrum of 1,3-dioxane. [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

-

Appchem. 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. [Link]

Sources

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

An In-Depth Technical Guide to the Postulated Mechanism of Action and Investigative Strategy for the Novel Compound: 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

In the landscape of contemporary drug discovery, researchers are frequently confronted with novel chemical entities whose biological activities and mechanisms of action are yet to be elucidated. The compound this compound represents one such instance. A thorough review of the existing scientific literature and chemical databases indicates that this specific molecule is not well-documented, presenting a unique challenge and an exciting opportunity for pioneering research.

This technical guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it adopts the perspective of a senior application scientist to propose a structured, scientifically rigorous framework for investigating the potential mechanism of action of this compound. By deconstructing its molecular architecture and drawing parallels with known pharmacophores, we will outline a series of plausible hypotheses and detail the experimental workflows required to test them. This document is intended for researchers, scientists, and drug development professionals, providing a strategic roadmap for transforming an unknown compound into a potential therapeutic lead.

Part 1: Molecular Deconstruction and Hypothesis Formulation

The structure of this compound offers several clues to its potential biological activity. A systematic analysis of its constituent functional groups—the propiophenone core, the ortho-iodine substitution, and the 1,3-dioxan-2-yl moiety—allows for the formulation of several testable hypotheses regarding its mechanism of action.

-

The Propiophenone Core: The propiophenone scaffold is a common feature in a variety of biologically active molecules. Its presence suggests potential interactions with a range of protein targets. For instance, various substituted propiophenones are known to interact with G-protein coupled receptors (GPCRs) or act as enzyme inhibitors. The carbonyl group and the adjacent aromatic ring can participate in hydrogen bonding and π-stacking interactions within protein binding pockets.

-

The 2'-Iodo Substituent: The iodine atom at the ortho-position of the phenyl ring is a particularly intriguing feature. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, has been increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity. Furthermore, the carbon-iodine bond can be relatively labile under certain biological conditions, opening the possibility of the compound acting as a covalent modifier of its target protein, a mechanism that can lead to prolonged and potent biological effects.

-

The 3-(1,3-Dioxan-2-YL) Group: The 1,3-dioxane ring is a cyclic acetal. In drug design, such moieties are often incorporated to modulate physicochemical properties like solubility, metabolic stability, and cell permeability. The dioxane ring could also play a direct role in target binding through hydrogen bond acceptance by its oxygen atoms. Its stereochemical configuration could also impart a specific three-dimensional shape to the molecule, which is crucial for selective interaction with a biological target.

Based on this analysis, we can propose the following primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Kinase Inhibition: The propiophenone scaffold shares structural similarities with the hinge-binding motifs of some known kinase inhibitors. The compound could potentially occupy the ATP-binding pocket of a specific kinase, with the iodo and dioxane groups contributing to affinity and selectivity.

-

Hypothesis 2: GPCR Modulation: The aromatic and carbonyl features of the molecule suggest potential interaction with the binding sites of various GPCRs, possibly acting as an agonist or antagonist.

-

Hypothesis 3: Covalent Enzyme Modification: The ortho-iodo group may facilitate a nucleophilic substitution reaction with a reactive cysteine or histidine residue in the active site of an enzyme, leading to irreversible inhibition.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach, integrating computational, biochemical, and cell-based assays, is essential for systematically investigating the mechanism of action of this novel compound. The following workflow is designed to be a self-validating system, where the results of each stage inform the design of subsequent experiments.

Phase 1: Initial Profiling and Target Class Identification

The initial phase aims to broadly assess the biological activity of the compound and narrow down the potential target classes.

Experimental Protocol 1: Broad-Spectrum Phenotypic Screening

-

Objective: To identify any observable cellular phenotype induced by the compound.

-

Methodology:

-

Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).

-

Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 72 hours.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Concurrently, perform high-content imaging to monitor for changes in cell morphology, cell cycle distribution (e.g., using Hoechst and anti-phospho-histone H3 staining), and apoptosis markers (e.g., cleaved caspase-3).

-

-

Rationale: A potent cytotoxic or cytostatic effect in specific cell lines would provide the first indication of biological activity and could suggest potential anti-cancer applications. Morphological changes can provide clues about the underlying mechanism (e.g., mitotic arrest, apoptosis).

Table 1: Hypothetical Cell Viability Data (IC50 Values)

| Cell Line | Tissue of Origin | Putative Key Mutation | IC50 (µM) |

| A549 | Lung Carcinoma | KRAS G12S | 1.2 |

| HCT116 | Colon Carcinoma | KRAS G13D | 1.5 |

| MCF7 | Breast Carcinoma | PIK3CA E545K | > 50 |

| U87 MG | Glioblastoma | PTEN null | 25.8 |

This hypothetical data suggests selective activity against KRAS-mutant cancer cell lines, guiding the next phase of investigation towards signaling pathways associated with KRAS.

Diagram 1: Phase 1 Experimental Workflow

Caption: Workflow for the initial biological profiling of a novel compound.

Phase 2: Target Identification and Validation

Based on the initial findings, this phase focuses on identifying the specific molecular target(s) of this compound.

Experimental Protocol 2: Kinome-Wide Profiling

-

Objective: To determine if the compound inhibits any protein kinases, in line with Hypothesis 1.

-

Methodology:

-

Utilize a commercial kinome-wide binding assay (e.g., the KINOMEscan™ platform).

-

Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

-

Quantify the binding affinity for any identified "hits."

-

-

Rationale: This unbiased approach provides a comprehensive overview of the compound's interactions with the human kinome, enabling the rapid identification of high-affinity targets.

Experimental Protocol 3: Affinity-Based Proteomics for Target Identification

-

Objective: To identify the direct binding partners of the compound in a cellular context, which is particularly useful if the compound does not target kinases or if an unbiased approach is preferred.

-

Methodology:

-

Synthesize a derivative of the compound with a linker and a reactive group suitable for attachment to a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with cell lysate from a sensitive cell line (e.g., A549).

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Rationale: This method allows for the identification of the direct molecular target(s) in a complex biological sample, providing strong evidence for a drug-target interaction.

Diagram 2: Proposed Signaling Pathway (Hypothetical)

Caption: Hypothetical inhibition of the MEK kinase by the compound.

Phase 3: Mechanistic Validation and In-Depth Characterization

Once a primary target is identified (e.g., MEK1), this phase aims to validate the interaction and characterize its functional consequences.

Experimental Protocol 4: In Vitro Enzymatic Assay

-

Objective: To quantify the inhibitory potency of the compound against the purified target enzyme.

-

Methodology:

-

Use a recombinant, purified form of the target protein (e.g., MEK1 kinase).

-

Perform a dose-response analysis of the compound's ability to inhibit the enzyme's activity (e.g., using an ADP-Glo™ Kinase Assay).

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

-

Rationale: This biochemical assay provides a direct measure of the compound's potency and is a critical step in validating the proposed target.

Experimental Protocol 5: Target Engagement in Cells

-

Objective: To confirm that the compound engages with its target inside living cells.

-

Methodology:

-

Treat cells with the compound for a short period.

-

Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of the direct downstream substrate of the target (e.g., phospho-ERK as a readout for MEK inhibition).

-

Alternatively, use a cellular thermal shift assay (CETSA) to demonstrate direct binding.

-

-

Rationale: Demonstrating target engagement in a cellular context is crucial for linking the biochemical activity of the compound to its effects on cell physiology.

Part 3: Concluding Remarks and Future Directions

The journey of elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. The framework presented in this guide, starting from broad phenotypic screening and culminating in specific target validation, offers a robust strategy for navigating this process.

Should the hypothetical data presented here hold, this compound could represent a promising starting point for the development of a novel class of MEK inhibitors with potential applications in the treatment of KRAS-mutant cancers. Future work would involve lead optimization to improve potency and drug-like properties, as well as in vivo studies to assess efficacy and safety in animal models. This structured approach ensures that the scientific integrity of the investigation is maintained, ultimately paving the way for the potential translation of a novel chemical entity into a valuable therapeutic agent.

References

- Gadad, A. K., Mahajanshetti, C. S., Nimbalkar, S., & Raichurkar, A. (2000). Synthesis and antibacterial activity of some 2-substituted-4-acyl-1,3,4-thiadiazolines. Indian Journal of Chemistry - Section B, 39(10), 793-796. (Note: This is a representative example of the broad bioactivity of related scaffolds, a direct citation for the specific propiophenone core's general activity is diffuse). A general search on the bioactivity of propiophenones will yield numerous examples across different target classes.

-

Lu, Y., Zhu, W., & Xu, Z. (2010). Halogen bond: its role in lead optimization. Future Medicinal Chemistry, 2(8), 1315-1326. [Link]

-

DiscoverX Corporation. (n.d.). KINOMEscan™. Retrieved from [Link]

reactivity and stability of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

An In-depth Technical Guide to the Reactivity and Stability of 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one

Executive Summary

This document provides a comprehensive analysis of the chemical reactivity and stability of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one. As a multifunctional compound, its behavior is governed by the interplay between an aromatic ketone, an aryl iodide, and a cyclic acetal. This guide elucidates the molecule's stability profile under various conditions and maps its reactivity at each functional site. We will explore the lability of the 1,3-dioxane ring under acidic conditions, the diverse reactivity of the ketone moiety, the potential for enolate formation, and the utility of the aryl iodide in cross-coupling reactions. The insights provided herein are intended to equip researchers in synthetic chemistry and drug development with the predictive understanding necessary for the effective handling, storage, and strategic use of this compound in synthetic pathways.

Molecular Structure and Functional Group Analysis

The chemical behavior of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one is best understood by dissecting its structure into three primary functional domains. The strategic placement of these groups dictates the molecule's utility as a versatile synthetic intermediate.

-

Aryl Ketone Core: The propiophenone backbone features a carbonyl group conjugated with a 2-iodinated phenyl ring. This ketone is a key reactive hub, susceptible to nucleophilic attack and capable of directing reactions at its α-carbon position.

-

Aryl Iodide Moiety: The iodine atom at the ortho-position of the phenyl ring is a powerful functional handle. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

1,3-Dioxane Group: This cyclic acetal serves as a protecting group for a terminal aldehyde. Acetal protecting groups are known for their stability under neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the parent carbonyl.

Caption: Key Functional Domains of the Molecule.

Stability Profile and Degradation Pathways

The utility of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one in a multi-step synthesis is critically dependent on its stability. The primary vulnerability lies with the acid-labile dioxane ring.

| Condition | Stability Assessment | Primary Degradation Product(s) |

| Aqueous Acid (pH < 5) | Highly Unstable. The 1,3-dioxane group will rapidly hydrolyze to reveal the terminal aldehyde. | 4-oxo-4-(2-iodophenyl)butanal |

| Aqueous Base (pH > 8) | Moderately Stable. Stable to hydrolysis. Potential for slow enolate-mediated side reactions (e.g., self-condensation) upon prolonged exposure or heat. | Oligomeric condensation products |

| Anhydrous Conditions | Highly Stable. Suitable for storage under an inert atmosphere (N₂ or Ar) to prevent moisture ingress. | None |

| Photochemical | Potentially Unstable. The Carbon-Iodine bond is known to be photolabile and can undergo homolytic cleavage to form radical species. | 3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one (de-iodinated product) and other radical-derived byproducts. |

| Thermal | Stable at moderate temperatures (e.g., < 80 °C). Decomposition profile at higher temperatures is not known. | Not determined. |

Primary Degradation Mechanism: Acid-Catalyzed Hydrolysis

The most significant stability concern is the deprotection of the dioxane ring under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water yields a hemiacetal, which then collapses to release the aldehyde and 1,3-propanediol.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Reactivity Profile and Synthetic Applications

The molecule's synthetic value stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.

Reactions at the Aryl Iodide: Cross-Coupling

The C(sp²)-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents at the 2-position of the phenyl ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions are typically performed under basic or neutral conditions, which preserves the integrity of the dioxane protecting group.

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for coupling the title compound with phenylboronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.5 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental Workflow for Suzuki Coupling.

Reactions at the Ketone and α-Carbon

The ketone functionality allows for two main types of transformations: direct additions to the carbonyl and reactions involving the enolizable α-protons.

-

Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The dioxane and aryl iodide are stable to these conditions.

-

Enolate Formation: In the presence of a suitable base (e.g., LDA, NaH), the protons on the carbon alpha to the ketone can be abstracted to form an enolate. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes).

Causality in Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal for irreversible and quantitative enolate formation at low temperatures, minimizing side reactions like self-condensation. Weaker bases like alkoxides may establish an equilibrium, leading to a mixture of products.

Summary and Recommendations for Handling

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one is a versatile synthetic building block whose stability and reactivity are well-defined by its constituent functional groups.

-

Storage: The compound should be stored in a cool, dry place under an inert atmosphere to protect against moisture-induced hydrolysis and light-induced degradation of the C-I bond.

-

Reaction Planning:

-

To modify the aryl ring via cross-coupling, use standard anhydrous, basic, or neutral protocols.

-

To modify the ketone or its α-position, employ anhydrous conditions. Basic conditions are well-tolerated, but strong acids must be avoided.

-

To deprotect the aldehyde, treat with aqueous acid (e.g., 1M HCl in THF) at room temperature.

-

-

Orthogonal Reactivity: The key advantage of this molecule is the ability to perform sequential, chemoselective reactions. For instance, one could first perform a Suzuki coupling on the aryl iodide, then selectively reduce the ketone, and finally deprotect the aldehyde under acidic conditions. This strategic flexibility makes it a valuable intermediate in the synthesis of complex target molecules.

References

-

Johansson, H., & Antonsson, T. (2011). Palladium-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals. In Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons, Ltd. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

-

Penner, T. L. (1986). Photochemistry of iodoaromatic compounds: decay pathways of iodoaromatic excited states. Journal of Physical Chemistry, 90(1), 55-60. [Link]

starting materials for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone synthesis

An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of this compound, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the chemical logic and experimental considerations that underpin a successful synthesis.

Introduction to the Target Molecule

This compound is a versatile building block in organic synthesis. Its structure incorporates several key features: a propiophenone core, an ortho-iodinated phenyl ring, and a protected β-aldehyde functionality in the form of a 1,3-dioxane. The presence of the iodine atom makes it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[1] The protected aldehyde allows for the selective manipulation of other parts of the molecule before its deprotection to reveal a reactive carbonyl group for further transformations.[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the α-β carbon-carbon bond of the propiophenone chain. This leads to two primary starting materials: 2'-iodoacetophenone and a synthon for the 3-(1,3-dioxan-2-yl)propyl side chain. A Mannich reaction is a highly plausible forward synthetic strategy for this bond formation.[2][3][4]

Caption: Retrosynthetic approach for this compound.

Core Starting Materials: Properties and Synthesis

A successful synthesis relies on the quality and accessibility of the starting materials. The primary precursors for the synthesis of this compound are 2'-iodoacetophenone and a protected aldehyde.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Role in Synthesis |

| 2'-Iodoacetophenone | C₈H₇IO | 246.05 | Yellow to amber liquid or solid, soluble in organic solvents.[5][6] | Aromatic ketone backbone. |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | Colorless viscous liquid. | Protecting group for the aldehyde. |

| Paraformaldehyde | (CH₂O)n | (30.03)n | White crystalline solid, source of formaldehyde. | "Methylene bridge" in the Mannich reaction. |

| Dimethylamine Hydrochloride | C₂H₈ClN | 81.54 | White crystalline solid. | Amine component for the Mannich reaction. |

Synthesis of 2'-Iodoacetophenone

While commercially available, 2'-iodoacetophenone can also be synthesized in the laboratory. A common method involves the diazotization of 2-aminoacetophenone followed by a Sandmeyer-type reaction with potassium iodide.[7]

Caption: Synthesis of 2'-iodoacetophenone via diazotization.

Forward Synthesis: A Step-by-Step Approach

The most direct route to the target molecule involves a Mannich reaction with 2'-iodoacetophenone, paraformaldehyde, and a suitable amine, followed by the introduction of the protected aldehyde moiety. However, a more controlled and commonly employed strategy involves the synthesis of a Mannich base intermediate.

Step 1: Synthesis of the Mannich Base: 3-(Dimethylamino)-1-(2-iodophenyl)propan-1-one hydrochloride

The first step is the synthesis of the Mannich base from 2'-iodoacetophenone. This reaction involves the aminoalkylation of the acidic α-proton of the ketone.[4]

Caption: Formation of the Mannich base intermediate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-iodophenyl)propan-1-one hydrochloride

-

To a round-bottom flask, add 2'-iodoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).

-

Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the Mannich base hydrochloride.[4]

Step 2: Synthesis of 3-(1,3-Dioxan-2-YL)propanal

The side chain containing the protected aldehyde is prepared separately. This involves the protection of a suitable three-carbon aldehyde precursor, such as 3-hydroxypropanal or acrolein, with 1,3-propanediol. The protection of aldehydes as 1,3-dioxanes is a standard procedure in organic synthesis.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Propiophenone Derivatives in Synthesis: A Technical Guide for Drug Discovery and Development

Introduction: The Propiophenone Scaffold - A Privileged Motif in Medicinal Chemistry

Propiophenone, a simple aryl ketone, serves as a foundational building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical industry. Its structural motif is present in numerous approved drugs and clinically relevant compounds, underscoring its significance as a "privileged scaffold." This guide provides an in-depth exploration of the core synthetic methodologies for preparing propiophenone derivatives, delves into their applications in drug development with a focus on anticancer and antidiabetic agents, and offers practical, field-proven insights for researchers and scientists. We will examine the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.

Core Synthetic Methodologies for Propiophenone Derivatives

The synthesis of propiophenone and its derivatives can be broadly categorized into classical and modern methods. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the α-carbon, as well as considerations of yield, scalability, and environmental impact.

Friedel-Crafts Acylation: The Cornerstone of Propiophenone Synthesis

The Friedel-Crafts acylation is a venerable and widely employed method for the direct introduction of an acyl group onto an aromatic ring.[1][2] In the context of propiophenone synthesis, this involves the reaction of an aromatic substrate, such as benzene or a substituted benzene, with a propionylating agent in the presence of a Lewis acid catalyst.

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the propionyl chloride, facilitating the departure of the halide and generating the resonance-stabilized acylium ion.[1][3] This potent electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a σ-complex (arenium ion).[1] Aromaticity is restored through the loss of a proton, and subsequent workup liberates the propiophenone derivative and regenerates the catalyst.[2][3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents polysubstitution and ensures monoacylation.[1]

Experimental Protocol: Synthesis of 3-Chloropropiophenone

This protocol, adapted from established literature, details the synthesis of 3-chloropropiophenone, a valuable intermediate.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3-Chloropropionyl Chloride

-

Anhydrous Benzene

-

Anhydrous Dichloromethane (DCM)

-

Pentane

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous AlCl₃ (1.25 eq.) in dry DCM under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Prepare a solution of 3-chloropropionyl chloride (1.0 eq.) in dry DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step should be performed in a well-ventilated fume hood as HCl gas will evolve.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., pentane/ether).

Logical Flow of Friedel-Crafts Acylation

Workflow of Friedel-Crafts Acylation.

Vapor-Phase Cross-Decarboxylation: An Industrial Approach

For large-scale production, an alternative to the Friedel-Crafts reaction is the vapor-phase cross-decarboxylation of a carboxylic acid with propionic acid.[4] For the synthesis of propiophenone, benzoic acid and propionic acid are passed over a catalyst, such as calcium acetate on alumina, at high temperatures (400-600°C).[4] While this method avoids the corrosive and waste-disposal issues associated with Friedel-Crafts processes, it can lead to the formation of byproducts like diethyl ketone and isobutyrophenone.[4]

Modern Catalytic Methods: Expanding the Synthetic Toolbox

Recent advancements in organic synthesis have introduced novel and efficient methods for preparing propiophenone derivatives, often with improved functional group tolerance and milder reaction conditions.

a) Iridium-Catalyzed Reduction of Enaminones:

A modern approach involves the iridium-catalyzed reduction of o-hydroxyl phenyl enaminones using silanes as the reductant to yield o-hydroxyl propiophenones. This method is notable for its selectivity and the synthetic utility of the resulting products in the synthesis of other heterocyclic compounds like 3-methyl chromones.

b) Catalytic α-Functionalization of Propiophenones:

The α-position of the propiophenone core is a key site for introducing chemical diversity. Various catalytic methods have been developed for the α-functionalization of propiophenones, including:

-

α-Arylation: Palladium-catalyzed α-arylation of ketones is a powerful tool for forming C-C bonds.[5]

-

α-Oxidation: Metal-free protocols for the α-benzoxylation of ketones have been developed using terminal aryl alkenes as an arylcarboxy surrogate, with tetra-n-butylammonium iodide (TBAI) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[6]

-

α-Perfluoroalkylation: The synthesis of α-(perfluoroalkylsulfonyl)propiophenones provides bench-stable reagents for the light-mediated perfluoroalkylation of aromatic compounds.[7]

c) One-Pot Synthesis from Propylbenzene:

An innovative "one-pot" method for synthesizing propiophenone compounds involves the reaction of propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide at elevated temperatures.[8] This approach simplifies the synthetic route and reduces costs by eliminating the need for additional solvents.[8]

Applications of Propiophenone Derivatives in Drug Development

The propiophenone scaffold is a cornerstone in the design and synthesis of a wide range of therapeutic agents.

Propiophenone Derivatives as Anticancer Agents

Several studies have highlighted the potential of propiophenone derivatives as potent anticancer agents.

A series of chalcone and propafenone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HeLa, PC-3, and MCF-7.[9] The synthesis of these compounds often involves the Claisen-Schmidt condensation of a substituted acetophenone (which can be derived from a propiophenone) with an appropriate aldehyde.

Quantitative Data on Anticancer Activity of Propiophenone-Related Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazoline Hybrids | MCF-7 (Breast) | 28.8 - 124.6 | [10] |

| Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal) | 28.8 - 124.6 | [10] |

| Chalcone Derivatives | Various | < 20 µg/mL | [11] |

Synthetic Workflow for Bioactive Chalcone Derivatives

General workflow for chalcone synthesis.

Propiophenone Derivatives as Antidiabetic Agents

Propiophenone derivatives have emerged as a promising class of compounds for the treatment of type 2 diabetes.

A series of propiophenone derivatives have been synthesized and shown to possess in vivo antihyperglycemic activities.[12] Some of these compounds were found to be potent antihyperglycemics and lipid-lowering agents, and also demonstrated the ability to reduce body weight and food intake in diabetic mouse models.[12] The mechanism of action for some of these derivatives involves the inhibition of protein tyrosine phosphatase 1B (PTP1B).[12]

Quantitative Data on Antidiabetic Activity of Propiophenone-Related Derivatives:

| Compound Class | Assay | EC50 / IC50 | Reference |

| Flavonoid Derivative (10b) | Glucose Consumption (IR HepG2 cells) | EC50 = 0.3 nM | [13] |

| Coumarin-Chalcone-1,2,3-Triazoles | α-glucosidase Inhibition | IC50 = 0.50 ± 0.04 µM | [14] |

| Hydrazone/Thiosemicarbazone Derivatives | α-glucosidase Inhibition | IC50 = 73.68 ± 2.84 nM | [15] |

| Hydrazone/Thiosemicarbazone Derivatives | α-amylase Inhibition | IC50 = 146.18 ± 7.35 nM | [15] |

Conclusion: The Enduring Versatility of the Propiophenone Scaffold

This technical guide has illuminated the multifaceted role of propiophenone derivatives in modern organic synthesis and drug discovery. From the foundational Friedel-Crafts acylation to innovative catalytic methodologies, the synthetic chemist's toolbox for accessing these valuable compounds is continually expanding. The demonstrated efficacy of propiophenone-containing molecules as anticancer and antidiabetic agents underscores the enduring importance of this scaffold in the development of novel therapeutics. As our understanding of disease pathways deepens, the rational design and synthesis of new propiophenone derivatives will undoubtedly continue to be a fruitful area of research, offering new hope for the treatment of a wide range of human diseases.

References

-

Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

-

Pan, X., et al. (2016). nBu4NI-Catalyzed α-Benzoxylation of Ketones with Terminal Aryl Alkenes. Organic Letters, 18(15), 3762–3765. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179. [Link]

-

Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

ResearchGate. (n.d.). Bar graph representation showing the comparative EC50 values for the... [Link]

-

Ramirez, J. A., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 836-844. [Link]

- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.

-

ResearchGate. (n.d.). Bar graph representation showing the comparative EC50 values for the... [Link]

-

ResearchGate. (n.d.). Enantioselective α-tosyloxylation of propiophenone. [Link]

-

ResearchGate. (n.d.). Catalyst recycling experiment for the arylation of propiophenone with complex 5d. [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

-

ResearchGate. (n.d.). Different approaches for α-functionalization of acetophenones. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. [Link]

-

MDPI. (2020). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

-

RSC Publishing. (2023). Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. [Link]

-

PubMed. (2019). Flavonoid derivatives synthesis and anti-diabetic activities. [Link]

-

MDPI. (2014). Synthesis of Chalcones with Anticancer Activities. [Link]

-

MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]

- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavonoid derivatives synthesis and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of iodo-substituted propiophenones

An In-Depth Technical Guide to the Physical and Chemical Properties of Iodo-Substituted Propiophenones

Abstract

Iodo-substituted propiophenones are a class of aromatic ketones that serve as highly versatile intermediates in modern organic synthesis. The presence of both a reactive carbonyl group and a carbon-iodine bond—either on the aromatic ring or at the α-position—provides multiple sites for functionalization, making these compounds valuable precursors in medicinal chemistry and materials science. This technical guide offers a comprehensive exploration of the physical and chemical properties of iodo-propiophenone isomers. We will delve into their synthesis, spectroscopic characterization, and key chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and detailed protocols are provided to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction to Propiophenones and the Impact of Iodine Substitution

The Propiophenone Scaffold

Propiophenone (1-phenylpropan-1-one) is a simple aryl ketone consisting of a benzene ring attached to a propanoyl group.[1] Its core structure features a carbonyl group and an adjacent methylene group (the α-carbon), both of which are common handles for chemical modification.[2] The parent molecule is a colorless liquid at room temperature with a characteristic floral odor.[1][2]

The Influence of Iodine Substitution

The introduction of an iodine atom onto the propiophenone scaffold dramatically alters its reactivity and utility. Iodine, being the largest and least electronegative of the common halogens, forms a relatively weak and highly polarizable carbon-iodine (C-I) bond. This characteristic makes the iodine atom an excellent leaving group in both nucleophilic substitution and transition metal-catalyzed reactions.[3]

-